3-(5-Bromopyrimidin-2-yl)propanoic acid
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Overview
Description
3-(5-Bromopyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound is characterized by a bromopyrimidine ring attached to a propanoic acid moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromopyrimidine as a starting material, which undergoes a series of reactions including condensation, substitution, and reduction to yield the final product .
Industrial Production Methods
Industrial production of 3-(5-Bromopyrimidin-2-yl)propanoic acid often involves bulk manufacturing processes that ensure high purity and yield. These processes may include custom synthesis and bulk procurement to meet the demands of research and development .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Condensing Agents: For condensation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while reduction reactions can produce de-brominated compounds .
Scientific Research Applications
3-(5-Bromopyrimidin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Bromopyrimidin-2-yl)propanoic acid include:
3-(Pyrimidin-2-yl)propanoic acid: Lacks the bromine atom and has different reactivity and properties.
5-Bromopyrimidine: A simpler structure without the propanoic acid group.
Uniqueness
This compound is unique due to the presence of both the bromopyrimidine and propanoic acid moieties, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) |
InChI Key |
GKXQGCIIFZBUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCC(=O)O)Br |
Origin of Product |
United States |
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